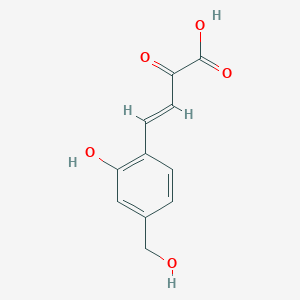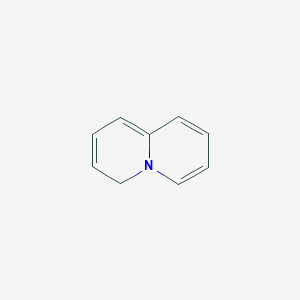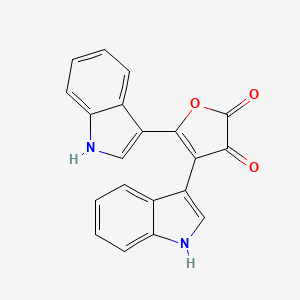
4,5-Bis(1H-indole-3-yl)furan-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(1H-indole-3-yl)furan-2,3-dione is a natural product found in Malassezia furfur with data available.
Scientific Research Applications
Quantum Chemical Study
Research involving density functional quantum chemical calculations on bis(indol-1-yl) derivatives, including 4,5-bis(1H-indole-3-yl)furan-2,3-dione, has been conducted to understand the effect of maleimide moiety modification on intramolecular cyclization. This study helps in understanding the geometric parameters, charge distributions, and energy characteristics of these compounds, which are crucial for their potential application in various fields (Bykov & Preobrazhenskaya, 2008).
Synthesis and Cytotoxic Activity
Another study focuses on the synthesis of D-ribofuranosides and 2-deoxy-D-ribofuranosides of substituted bis(indolyl)furan, demonstrating their cytotoxic activities toward human tumor cell lines. This research is significant for understanding the potential therapeutic applications of these compounds in cancer treatment (Garaeva et al., 2003).
Structural Analysis and Photochromic Properties
The synthesis of new hetarylethenes exhibiting photochromic properties in solution, including 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, has been reported. These compounds show promise in applications where photochromic properties are essential, such as in smart materials and molecular switches (Makarova et al., 2011).
Antimicrobial Activity Screening
Research has also been conducted on the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting their potential as novel drugs. The study reveals the high antibacterial activity of these derivatives, suggesting their possible use in developing new antimicrobial agents (Mageed et al., 2021).
Indole Alkaloid Isolation from Marine Sponge
A bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp., along with other known compounds. This study is important for understanding the natural occurrence and potential applications of these compounds in pharmacology and biochemistry (McKay et al., 2002).
properties
Molecular Formula |
C20H12N2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4,5-bis(1H-indol-3-yl)furan-2,3-dione |
InChI |
InChI=1S/C20H12N2O3/c23-18-17(13-9-21-15-7-3-1-5-11(13)15)19(25-20(18)24)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H |
InChI Key |
JDXZNBQTDZZMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(OC(=O)C3=O)C4=CNC5=CC=CC=C54 |
synonyms |
pityrialactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



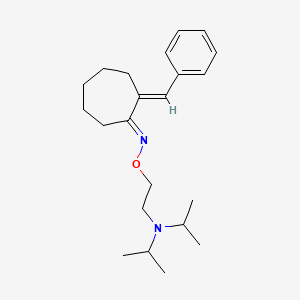


![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)
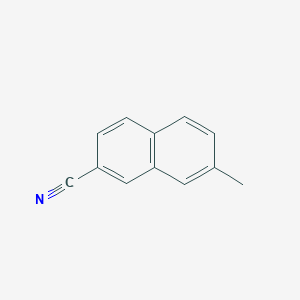

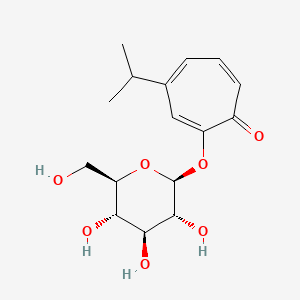
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)
